molecular formula C7H5Br2I B3151185 1,3-Dibromo-5-iodo-2-methylbenzene CAS No. 704909-84-2

1,3-Dibromo-5-iodo-2-methylbenzene

Cat. No.: B3151185
CAS No.: 704909-84-2
M. Wt: 375.83 g/mol
InChI Key: KPJDQGNISKKJTK-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and one methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-iodo-2-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of 2-methylbenzene (toluene). The typical synthetic route includes:

    Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to form 1,3-dibromo-2-methylbenzene.

    Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxy-substituted derivatives, while oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

1,3-Dibromo-5-iodo-2-methylbenzene has several scientific research applications, including:

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.

    Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in studies to understand the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-iodo-2-methylbenzene involves its interaction with various molecular targets and pathways. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in electrophilic aromatic substitution reactions. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-iodobenzene: Similar structure but lacks the methyl group.

    1,3-Dibromo-5-methoxy-2-methylbenzene: Similar structure with a methoxy group instead of an iodine atom.

    1,2-Dibromo-3-methylbenzene: Similar structure but with different positions of bromine atoms.

Uniqueness

1,3-Dibromo-5-iodo-2-methylbenzene is unique due to the specific arrangement of bromine, iodine, and methyl substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

1,3-dibromo-5-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDQGNISKKJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-4-methylaniline (4.17 g, 15.74 mmol) in CH2I2 (10 mL) was added tert-butylnitrite (3.0 mL, 23.61 mmol) slowly at 0° C. while stirring vigorously. The ice bath was removed and the reaction mixture was stirred at rt while the reaction was very exothermic, then placed it in a 80° C. oil bath and heated for 20 min. CH2I2 was distilled off under high vacuum, and the remaining residue was purified by flash chromatography eluting with 100% hexane to gave the title compound.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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